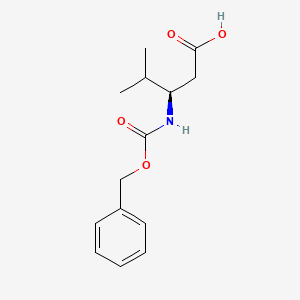

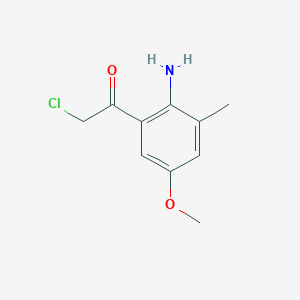

2,4-Diphenylaniline

Overview

Description

A compound’s description would typically include its chemical formula, molecular weight, and structural formula. It may also include its appearance (solid, liquid, gas, color, etc.) and any distinctive odors .

Synthesis Analysis

This would involve a detailed explanation of how the compound is synthesized, including the reactants, conditions, catalysts, and the reaction mechanism .Molecular Structure Analysis

This would involve a discussion of the compound’s molecular geometry, bond lengths and angles, hybridization states, and any notable structural features .Chemical Reactions Analysis

This would involve a discussion of the compound’s reactivity, including common reactions it undergoes, the conditions under which these reactions occur, and the products formed .Physical And Chemical Properties Analysis

This would include the compound’s melting point, boiling point, solubility in various solvents, and other physical properties. Chemical properties might include acidity/basicity, reactivity with common reagents, and stability .Scientific Research Applications

Organic Solar Cells

In the field of organic solar cells , 2,4-Diphenylaniline is used as a component in the synthesis of novel materials that exhibit promising electrical properties . These materials are crucial for improving the efficiency and performance of organic photovoltaic devices, which are seen as a sustainable alternative to traditional inorganic solar cells due to their lower production costs and potential for flexibility .

Organic Field-Effect Transistors

2,4-Diphenylaniline derivatives are utilized in the development of organic field-effect transistors (OFETs) . These transistors are key components in flexible electronics and displays, and the compound’s properties help in enhancing charge transport, which is vital for the performance of OFETs .

Fluorescence Imaging

The compound is also significant in the realm of fluorescence imaging , particularly in the development of two-photon fluorescence imaging techniques . Its ability to exhibit strong fluorescence emission makes it a valuable tool for bioimaging applications, where it can help in visualizing biological processes with high spatial resolution .

Magnetic Resonance Imaging

In magnetic resonance imaging (MRI) , 2,4-Diphenylaniline-based materials can be used to improve the contrast of images . These materials can be functionalized to target specific tissues or cells, enhancing the diagnostic capabilities of MRI and potentially leading to earlier detection of diseases .

Electrochromic Devices

Lastly, 2,4-Diphenylaniline is being researched for use in electrochromic devices (ECDs) , which change color in response to electrical input . These devices have applications in smart windows, displays, and wearable technology, and the compound’s electrochromic properties are essential for the development of more efficient and durable ECDs .

Mechanism of Action

Target of Action

Similar compounds such as quinoxaline derivatives have been shown to exhibit antibacterial activity

Mode of Action

Related compounds have been shown to inhibit the growth of bacteria by impairing the integrity of cell membranes This suggests that 2,4-Diphenylaniline might interact with its targets in a similar manner, leading to changes in the target cells

Biochemical Pathways

Related compounds such as 2,4-dinitrotoluene and nitrobenzene have been shown to affect bacterial metabolic pathways . It’s possible that 2,4-Diphenylaniline could influence similar pathways, but more research is needed to confirm this.

Pharmacokinetics

Related compounds have been studied for their optoelectronic properties , which could potentially influence their bioavailability

Result of Action

Related compounds have been shown to exhibit photophysical properties influenced by their peripheral amines and the nature of solvents used . This suggests that 2,4-Diphenylaniline might have similar effects, but more research is needed to confirm this.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, herbicides based on 2,4-D have been shown to be influenced by factors such as pH and chloride release

Safety and Hazards

Future Directions

properties

IUPAC Name |

2,4-diphenylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N/c19-18-12-11-16(14-7-3-1-4-8-14)13-17(18)15-9-5-2-6-10-15/h1-13H,19H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZKJBFCCYSJAQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(C=C2)N)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40487730 | |

| Record name | 2,4-diphenylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40487730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Diphenylaniline | |

CAS RN |

63344-48-9 | |

| Record name | 2,4-diphenylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40487730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,7-Diazaspiro[4.4]nonane](/img/structure/B1601619.png)